molecular formula C14H13BrN2O B5829786 N-(4-bromo-2,6-dimethylphenyl)nicotinamide

N-(4-bromo-2,6-dimethylphenyl)nicotinamide

Cat. No. B5829786
M. Wt: 305.17 g/mol
InChI Key: IDEGUAGFNDVMSV-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)nicotinamide, also known as BML-210, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)nicotinamide involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune system and is involved in the regulation of a variety of cellular processes, including cell proliferation, survival, and inflammation. By inhibiting NF-κB, N-(4-bromo-2,6-dimethylphenyl)nicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and suppress the activity of autoreactive T cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been found to have a variety of biochemical and physiological effects. In cancer, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to inflamed tissues. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells and reduce the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without the potential confounding effects of other signaling pathways. One limitation of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its potential toxicity. High concentrations of N-(4-bromo-2,6-dimethylphenyl)nicotinamide can be cytotoxic, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)nicotinamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in combination with other drugs or therapies may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)nicotinamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-2,6-dimethylaniline with acetic anhydride to form 4-bromo-2,6-dimethylacetanilide. This is followed by the reaction of 4-bromo-2,6-dimethylacetanilide with methyl iodide to form 4-bromo-2,6-dimethyl-N-methylaniline. The final step involves the reaction of 4-bromo-2,6-dimethyl-N-methylaniline with nicotinoyl chloride to form N-(4-bromo-2,6-dimethylphenyl)nicotinamide.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, it has been found to inhibit the growth and proliferation of cancer cells by suppressing the NF-κB signaling pathway. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-6-12(15)7-10(2)13(9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEGUAGFNDVMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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